Home > Products > Screening Compounds P98852 > Amino-PEG4-Val-Cit-PAB-MMAE
Amino-PEG4-Val-Cit-PAB-MMAE -

Amino-PEG4-Val-Cit-PAB-MMAE

Catalog Number: EVT-8323321
CAS Number:
Molecular Formula: C69H115N11O17
Molecular Weight: 1370.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amino-PEG4-Val-Cit-PAB-MMAE is a specialized compound used primarily in the field of biochemistry and pharmaceutical development. This compound, identified by its CAS number 1492056-71-9, functions as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of antibodies with the cytotoxic properties of drugs, enhancing the precision of cancer treatment.

Source

The compound is commercially available from various suppliers, including AxisPharm, Creative Biolabs, GLP Bio, and BroadPharm, among others. These suppliers provide detailed product specifications, including molecular weight and purity levels, which are critical for researchers utilizing this compound in their studies.

Classification

Amino-PEG4-Val-Cit-PAB-MMAE is classified as a polyethylene glycol (PEG) linker. It features several functional groups:

  • Amino Group: Contributes to the compound's reactivity.
  • Valine-Citrulline Dipeptide: Provides specificity for protease cleavage.
  • PAB Linker: Facilitates the attachment of the cytotoxic drug MMAE (Monomethyl Auristatin E).
Synthesis Analysis

Methods

The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE typically involves several steps:

  1. Formation of the PEG Linker: The PEG backbone is synthesized through polymerization techniques.
  2. Coupling with Valine and Citrulline: The dipeptide is formed by coupling valine and citrulline using standard peptide coupling reagents.
  3. Attachment of PAB and MMAE: The PAB linker is then attached to the dipeptide, followed by the conjugation of MMAE, which serves as the cytotoxic payload.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular formula for Amino-PEG4-Val-Cit-PAB-MMAE is C69H115N11O17C_{69}H_{115}N_{11}O_{17}, with a molecular weight of approximately 1370.7 g/mol. The structure includes:

  • A PEG4 spacer that enhances solubility and circulation time.
  • A valine-citrulline dipeptide that provides a site for proteolytic cleavage.
  • A PAB linker that connects to MMAE.

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity and composition of the compound.

Chemical Reactions Analysis

Reactions

Amino-PEG4-Val-Cit-PAB-MMAE undergoes specific chemical reactions that are crucial for its function as an ADC linker:

  1. Cleavage Reaction: In the presence of specific proteases, the valine-citrulline bond can be cleaved, releasing MMAE inside target cells.
  2. Conjugation Reactions: The amino group allows for conjugation with antibodies or other biomolecules.

Technical Details

Understanding these reactions is essential for optimizing ADC design and improving therapeutic efficacy. Reaction kinetics can be studied to determine optimal conditions for cleavage and drug release.

Mechanism of Action

Process

The mechanism of action involves:

  1. Targeting: The antibody component binds specifically to cancer cell antigens.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of MMAE: Once inside, proteases cleave the linker at the valine-citrulline bond, releasing MMAE, which disrupts microtubule formation and induces apoptosis in malignant cells.

Data

Studies have shown that this mechanism enhances selectivity towards cancer cells while minimizing systemic toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Purity Level: Commonly reported at 95% or higher by suppliers.

Relevant analyses include stability studies under various conditions to ensure compound integrity during storage and use.

Applications

Amino-PEG4-Val-Cit-PAB-MMAE is primarily used in:

  • Antibody-Drug Conjugate Development: Enhancing targeted therapy in oncology.
  • Research Applications: Studying drug delivery mechanisms and developing novel therapeutic agents.
Synthesis and Conjugation Methodologies of Amino-PEG4-Val-Cit-PAB-MMAE

Bioconjugation Strategies for Antibody-Drug Conjugates (ADCs)

Amino-PEG4-Val-Cit-PAB-MMAE (CAS 1492056-71-9) is a structurally complex linker-payload construct integral to antibody-drug conjugate (ADC) development. Its chemical architecture comprises four key elements:

  • A primary amine group (-NH₂) enabling covalent attachment to antibodies.
  • A tetraethylene glycol (PEG4) spacer enhancing aqueous solubility.
  • A valine-citrulline-para-aminobenzyloxycarbonyl (Val-Cit-PAB) protease-cleavable dipeptide linker.
  • The microtubule-disrupting cytotoxic agent monomethyl auristatin E (MMAE) [1] [2] [4].

This design facilitates targeted drug delivery by leveraging antibody specificity while maintaining payload stability during systemic circulation.

Amine-Reactive Coupling Techniques for Primary Amine Functionalization

The terminal primary amine group in Amino-PEG4-Val-Cit-PAB-MMAE enables conjugation to carboxylate groups (-COOH) on monoclonal antibodies via amide bond formation. This reaction requires in situ activation of carboxylates using carbodiimide-based reagents:

Table 1: Common Activators for Amine-Carboxylate Bioconjugation

Activator ReagentMechanismByproduct Removal
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms O-acylisourea intermediateWater-soluble urea
N,N'-Diisopropylcarbodiimide (DIC)Forms O-acylisourea intermediateOrganic solvent extraction
N-Hydroxysuccinimide (NHS)Stabilizes intermediate as NHS esterDialysis/Chromatography

Source: Adapted from bioconjugation principles [5]

Reaction workflow:

  • Antibody activation: Incubate antibody with EDC/NHS (molar ratio 1:2.5) in pH 6.0 buffer.
  • Conjugation: Add Amino-PEG4-Val-Cit-PAB-MMAE (10-20x molar excess) and react for 1-2 hours at 4°C.
  • Purification: Remove unconjugated payload and reagents via tangential flow filtration or size exclusion chromatography [2] [4].

Critical parameters include pH control (6.0-7.4) to minimize amine protonation and reaction temperature (2-8°C) to prevent antibody denaturation. The stochastic nature of this approach typically yields heterogeneous ADCs with drug-to-antibody ratios (DAR) ranging from 0 to 8 [8].

Optimization of PEG4 Spacer Integration for Hydrophilicity Enhancement

The PEG4 spacer unit serves as a critical modulator of biophysical properties:

Table 2: Impact of PEG4 Spacer on Linker-Payload Characteristics

PropertyWithout PEG4With PEG4Functional Benefit
Aqueous Solubility<1 mg/mL in water100 mg/mL in DMSO/water mixturesPrevents aggregation during conjugation
Plasma StabilityModerate (t₁/₂ ~48h)High (t₁/₂ >72h)Reduces premature payload release
Antibody HydrophobicitySignificant increaseMinimal changeLowers hepatic clearance of ADC
Tumor PenetrationLimited diffusionEnhanced diffusionImproves solid tumor exposure

Source: Experimental data from linker-payload solubility profiles [1] [4] [6]

Mechanistic insights:

  • The ethylene oxide repeats (8 oxygen atoms in PEG4) form hydrogen bonds with water molecules, decreasing overall hydrophobicity (logP reduced by 1.5-2.0 units).
  • Steric shielding by the 17-atom PEG4 chain minimizes hydrophobic interactions between the antibody surface and MMAE payload, reducing nonspecific cellular uptake.
  • Conformational flexibility facilitates enzymatic access to the Val-Cit cleavage site within endolysosomes [6] [8].

Comparative studies demonstrate that PEG4-containing linkers exhibit 30-50% lower aggregation propensity than non-PEGylated analogs when conjugated to antibodies, as measured by size exclusion chromatography-high performance liquid chromatography (SEC-HPLC) [4].

Site-Specific vs. Stochastic Conjugation Approaches

Stochastic Conjugation:Traditional methods exploit native lysine residues (≈80 per IgG) or reduced interchain disulfides (8 per IgG), resulting in heterogeneous ADC mixtures:

  • Lysine conjugation: Reacts with amine-activated linkers like Amino-PEG4-Val-Cit-PAB-MMAE, yielding DAR 0-8 species.
  • Disulfide bridging: Requires partial antibody reduction (2-4 disulfides cleaved), followed by maleimide linker conjugation (e.g., Mal-PEG4-Val-Cit-PAB-MMAE [7]).

Major limitations include:

  • Batch-to-batch variability in DAR distribution
  • Accelerated plasma clearance of high-DAR species (DAR 6-8)
  • Potential masking of antigen-binding domains [3] [8]

Site-Specific Conjugation:Advanced methodologies enable precise attachment at defined antibody sites:

Table 3: Site-Specific Conjugation Platforms for Amino-PEG4-Val-Cit-PAB-MMAE

PlatformConjugation SiteFunctionalization MethodMax DAR
Microbial Transglutaminase (MTGase)Glutamine 295 (Fc region)Enzymatic transamidation with primary amine linker2
ThioBridge™Interchain disulfidesDibromomaleimide rebridging4
Unnatural Amino Acidsp-AzidophenylalanineStrain-promoted azide-alkyne cycloaddition (SPAAC)2-4
GlycoengineeringFc N-glycansAzido-galactose + SPAAC2

Source: ADC engineering platforms [8] [9]

Notably, MTGase-mediated conjugation exploits the primary amine of Amino-PEG4-Val-Cit-PAB-MMAE for transamidation at Q295. This requires prior deglycosylation of asparagine 297 (N297) to expose the glutamine residue. Branched derivatives of the linker enable higher DAR (4-6) while maintaining homogeneity, though PEG4 spacer length optimization is critical:

  • Short branched linkers without PEG4 show ≈90% reduced cytotoxicity due to steric hindrance of cathepsin-mediated Val-Cit cleavage.
  • PEG4-incorporated branched linkers maintain >95% payload release efficiency in lysosomal extracts [8].

For azide-containing antibodies, strain-promoted alkyne-azide cycloaddition (SPAAC) with derivatives like endo-BCN-PEG4-Val-Cit-PAB-MMAE achieves DAR 4 with uniform drug distribution. This preserves antigen binding affinity while enhancing in vitro potency 10-fold compared to stochastic conjugates [6] [8].

Properties

Product Name

Amino-PEG4-Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C69H115N11O17

Molecular Weight

1370.7 g/mol

InChI

InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)67(88)58(44(4)5)77-66(87)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H,77,87)(H3,71,72,89)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1

InChI Key

QTTIHRGTMDWEEX-SFLKBQQHSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.